molecular formula C12H17Cl2NO3 B2980214 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol CAS No. 784159-73-5

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol

Cat. No.: B2980214
CAS No.: 784159-73-5
M. Wt: 294.17
InChI Key: ZYCUQNVZGLYZEI-UHFFFAOYSA-N
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Description

1-{[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol is a propanolamine derivative featuring a 2,5-dichlorophenoxy group linked to a hydroxypropylamino backbone. Propanolamine derivatives are commonly studied for their adrenoceptor binding affinities and cardiovascular effects, such as antiarrhythmic or hypotensive activity . The dichlorophenoxy substituent may enhance lipophilicity and receptor interaction compared to non-halogenated analogs, influencing bioavailability and potency .

Properties

IUPAC Name

1-(2,5-dichlorophenoxy)-3-(2-hydroxypropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3/c1-8(16)5-15-6-10(17)7-18-12-4-9(13)2-3-11(12)14/h2-4,8,10,15-17H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUQNVZGLYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(COC1=C(C=CC(=C1)Cl)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process may also involve heating to accelerate the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the dichlorophenoxy group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity, while the hydroxypropyl and amino groups can interact with other molecular structures, affecting their function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities Reference
1-{[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol (Target) 2,5-dichlorophenoxy, propanolamine Not available Hypothesized: α/β-adrenoceptor modulation, potential antiarrhythmic activity N/A
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indolyloxy, methoxyphenoxy, propanolamine ~438 (estimated) Antiarrhythmic, hypotensive, spasmolytic; α1/α2/β1-adrenoceptor binding
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol Benzyl-imino, 2,4-dichlorophenoxy 443 LCMS-confirmed purity (>98%); no explicit activity reported
1-[3-(1-Hydroxyethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol dihydrochloride Dual propanolamine, dihydrochloride ~552 (estimated) Enhanced solubility due to hydrochloride salt; supplier-listed for research use

Key Observations :

  • Substituent Impact: The target compound’s 2,5-dichlorophenoxy group differentiates it from methoxy-substituted analogs in , which exhibit broader adrenoceptor binding (α1/α2/β1). Halogenation may increase metabolic stability but reduce water solubility compared to non-halogenated derivatives .
  • Salt Forms : Dihydrochloride derivatives (e.g., in ) improve aqueous solubility, a critical factor in formulation, whereas free bases like the target compound may require co-solvents for administration .

Physicochemical and Analytical Properties

Table 2: Physical and Analytical Data

Compound Form Density (g/cm³) Flash Point (°C) LCMS (m/z) Purity
3-(Diethylamino)-2,2-dimethyl-propan-1-ol (Reference) Clear liquid 0.875 73.9 N/A Not applicable
1-(3-Benzyl-2-imino...propan-2-ol () Solid Not reported Not reported 443 [M+H] >98%
Target Compound (Hypothetical) Likely solid Estimated >1.0 >100 (predicted) ~350–400 Unknown

Key Observations :

  • Density and Polarity: The target compound’s dichlorophenoxy group likely increases density compared to non-aromatic analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³) .
  • Purity and Characterization: LCMS data for the benzyl-imino analog (m/z=443, >98% purity) highlights the importance of mass spectrometry in validating synthetic routes for such compounds .

Biological Activity

1-{[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]amino}propan-2-ol, often referred to as a derivative of the dichlorophenoxy group, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenoxy moiety and a hydroxypropyl amine group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula: C13H20Cl2NO
  • Molecular Weight: 309.21 g/mol

The biological activity of this compound is attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition: It may inhibit specific enzymes related to metabolic pathways, similar to other compounds in its class.

Antioxidant Activity

Research indicates that compounds with similar structures often display significant antioxidant properties. For instance, studies on related compounds have shown:

  • CUPRAC Assay Results: Strong antioxidant activity measured through the cupric acid-reducing antioxidant capacity assay.
CompoundAntioxidant Activity (CUPRAC)
This compoundHigh
Related Oxadiazole CompoundsModerate to High

Enzyme Inhibition

The inhibition of enzymes such as cholinesterases and glucosidases has been documented in similar compounds:

  • Cholinesterase Inhibition: This action can contribute to cognitive enhancement and potential Alzheimer's disease treatment.
  • Glucosidase Inhibition: Impacts glucose metabolism, suggesting potential applications in diabetes management.

Case Studies

  • Anticancer Potential:
    • A study involving derivatives of dichlorophenoxy compounds demonstrated significant anticancer effects against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, highlighting the compound's potential in cancer therapy.
  • Neuroprotective Effects:
    • Research on similar compounds indicated neuroprotective properties through the inhibition of oxidative stress pathways, providing a basis for further exploration in neurodegenerative diseases.

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